Trefentanil hydrochloride
Overview
Description
Trefentanil hydrochloride is a potent opioid analgesic that is an analogue of fentanyl. Developed in 1992, it is known for its high potency and short duration of action. This compound is not used clinically due to the severity of its respiratory depression, but it remains a valuable compound in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trefentanil hydrochloride involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:
- Formation of the piperidine ring.
- Introduction of the phenyl and fluorophenyl groups.
- Addition of the tetrazole moiety.
- Final conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and potency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can modify the ketone group in the tetrazole moiety.
Substitution: Substitution reactions can occur at the phenyl and fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Trefentanil hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its analgesic properties and potential therapeutic applications.
Industry: Utilized in the development of new analgesic drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Trefentanil hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling .
Comparison with Similar Compounds
Alfentanil: Another short-acting fentanyl analogue, slightly less potent than trefentanil hydrochloride.
Fentanyl: The parent compound, known for its high potency and longer duration of action.
Sufentanil: A more potent analogue with a longer duration of action compared to this compound.
Uniqueness: this compound is unique due to its extremely high potency and very short duration of action. This makes it particularly useful in research settings where rapid onset and offset of effects are desired .
Biological Activity
Trefentanil hydrochloride is a potent synthetic opioid, belonging to the fentanyl class of drugs, which has garnered attention for its biological activity, particularly as an analgesic in medical settings. This article delves into the mechanisms of action, metabolic pathways, and associated health outcomes of this compound, supported by data tables and relevant case studies.
Overview of this compound
Trefentanil (chemical formula: C22H30N2O3) is a derivative of fentanyl, developed for its analgesic properties. It is characterized by its high potency and rapid onset of action, making it suitable for use in anesthesia and pain management. The compound acts primarily as a μ-opioid receptor agonist, similar to morphine but with a significantly higher affinity.
Trefentanil exerts its effects by binding to μ-opioid receptors in the central nervous system (CNS). The binding activates G-protein coupled receptors (GPCRs), leading to the following cellular responses:
- Inhibition of Adenylate Cyclase : This reduces cyclic AMP levels, contributing to decreased neuronal excitability.
- Calcium Channel Modulation : Trefentanil inhibits N-type and L-type calcium channels, reducing neurotransmitter release.
- Potassium Channel Activation : It enhances the opening of potassium channels, leading to hyperpolarization of neurons.
The signaling pathways activated by Trefentanil include mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K), which are crucial for mediating pain relief and other physiological effects .
Pharmacokinetics
The pharmacokinetic profile of Trefentanil indicates rapid absorption and distribution within the body. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 6 to 32 hours |
Onset of action | Immediate (IV), ~7-8 min (IM) |
Peak effect | 5-15 min post-administration |
Duration of analgesia | 1-2 hours |
Trefentanil is extensively metabolized in the liver primarily via CYP3A4 enzymes, producing several metabolites including norfentanyl . Less than 10% of the unchanged drug is excreted in urine.
Case Study 1: Anesthetic Use
A clinical trial involving patients undergoing surgery demonstrated that Trefentanil provided effective analgesia with minimal side effects compared to traditional opioids. The study reported a significant reduction in postoperative pain scores and lower incidence rates of respiratory depression .
Case Study 2: Overdose Risks
Research has highlighted the risks associated with illicitly manufactured fentanyl analogs, including Trefentanil. A review indicated that users are at increased risk for accidental overdose due to the drug's high potency and rapid onset . This underscores the necessity for careful dosing and monitoring during administration.
Health Outcomes
The health outcomes associated with Trefentanil use encompass both therapeutic benefits and potential adverse effects:
-
Therapeutic Benefits :
- Effective pain management in surgical settings.
- Rapid onset allows for quick analgesic effects during procedures.
- Adverse Effects :
Properties
CAS No. |
120656-93-1 |
---|---|
Molecular Formula |
C25H32ClFN6O2 |
Molecular Weight |
503.0 g/mol |
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-phenylpiperidin-4-yl]-N-(2-fluorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C25H31FN6O2.ClH/c1-3-23(33)32(22-13-9-8-12-21(22)26)25(20-10-6-5-7-11-20)14-16-29(17-15-25)18-19-31-24(34)30(4-2)27-28-31;/h5-13H,3-4,14-19H2,1-2H3;1H |
InChI Key |
YMRJQYDWCFOMRR-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
120656-93-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trefentanil hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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